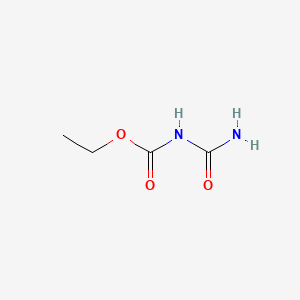

Ethyl allophanate

描述

属性

IUPAC Name |

ethyl N-carbamoylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3/c1-2-9-4(8)6-3(5)7/h2H2,1H3,(H3,5,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIHPSKJRLDSJPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060818 | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-36-8 | |

| Record name | Ethyl N-(aminocarbonyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl allophanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119864 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl allophanate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=272 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamic acid, N-(aminocarbonyl)-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbamic acid, (aminocarbonyl)-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl (aminocarbonyl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.951 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL ALLOPHANATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B4EN328CC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Traditional Synthesis via Urea and Ethyl Chloroformate

The classical route to ethyl allophanate involves the condensation of urea with ethyl chloroformate under controlled conditions. This method, while straightforward, requires precise stoichiometry to minimize side reactions such as biuret formation. The reaction proceeds via nucleophilic acyl substitution, where the amine group of urea attacks the electrophilic carbonyl carbon of ethyl chloroformate .

Reaction Conditions:

-

Solvent: Anhydrous diethyl ether or tetrahydrofuran (THF) to prevent hydrolysis of ethyl chloroformate.

-

Temperature: 0–5°C to suppress thermal decomposition of intermediates.

-

Molar Ratio: A 1:1 ratio of urea to ethyl chloroformate is critical; excess urea leads to over-alkylation, while excess chloroformate promotes carbamate dimerization .

Purification:

The crude product is typically washed with cold ether to remove unreacted starting materials, followed by recrystallization from ethanol-water mixtures. This method yields this compound with ~85% purity, though residual urea often necessitates additional chromatographic steps .

Catalytic Methods Using Bismuth-Based Compounds

Recent patents describe a high-efficiency catalytic system employing bismuth carboxylates for allophanate synthesis. This approach leverages the Lewis acidity of bismuth to activate isocyanate intermediates, enabling room-temperature reactions with reduced energy input .

Procedure:

-

Reactants: Ethyl isocyanate and urea are combined in a 1.2:1 molar ratio.

-

Catalyst: Bismuth tris(2-ethylhexanoate) (0.5–1.0 wt%) is added to the mixture.

-

Solvent: Toluene or xylene facilitates homogeneous mixing and heat dissipation.

Key Advantages:

-

Reaction Time: Completion within 3–4 hours at 25°C, compared to 48 hours in non-catalytic methods .

-

Yield Enhancement: Catalytic cycles prevent side reactions, achieving yields up to 92%.

Limitations:

-

Catalyst recovery remains challenging due to bismuth’s propensity to form colloidal suspensions.

-

Sensitivity to moisture necessitates inert atmospheres, increasing operational costs.

Microwave-Assisted Synthesis for Rapid Production

Microwave irradiation has emerged as a transformative technique for accelerating allophanate formation. A study utilizing 1,4-phenylene diisocyanate and boron cluster salts ([NnBu₄][B₁₂(OH)₁₂]) demonstrated a 2-hour synthesis under microwave conditions .

Optimized Parameters:

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Irradiation Power | 300 W |

| Solvent | Acetonitrile |

| Reaction Time | 2 hours |

Mechanistic Insight:

Microwave energy promotes rapid dipole rotation, enhancing collision frequency between reactants. The boron cluster acts as a template, orienting isocyanate groups for selective allophanate linkage formation .

Post-Reaction Processing:

-

Gelation Control: Addition of 1,4-diazabicyclo[2.2.2]octane (DABCO) reduces gelation time from 6 hours to 30 minutes.

-

Purification: Supercritical CO₂ extraction removes unreacted monomers, yielding a porous polyurethane-allophanate hybrid material .

Hydrolytic Methods for High-Purity Product

Hydrolysis of this compound derivatives offers a route to high-purity samples, particularly for biochemical applications. A protocol from enzymology studies involves saponification of this compound with potassium hydroxide :

Steps:

-

Substrate Preparation: this compound (1.0 g) is dissolved in 1 M KOH (10 mL).

-

Reaction Monitoring: ¹³C NMR tracks the disappearance of the ethyl carbonyl signal at δ 165 ppm.

-

Neutralization: HCl is added dropwise to pH 7.0, precipitating potassium allophanate.

Purity Assessment:

A glutamate dehydrogenase (GDH)-coupled assay confirmed 86% purity, with contaminants identified as residual urea and ammonium carbonate .

Industrial-Scale Production Challenges

Scaling this compound synthesis introduces complexities such as heat management and catalyst recycling. Industrial reactors often employ:

-

Continuous Flow Systems: Minimize thermal gradients and reduce reaction times by 40% compared to batch processes .

-

Distillation Towers: Separate excess ethyl chloroformate (bp 94°C) from the product (bp 210°C) under reduced pressure.

Economic Considerations:

化学反应分析

Formation and Thermal Dissociation

Ethyl allophanate forms via reactions between isocyanates and urethanes, but exhibits thermal instability. Key data from polyurethane studies ( ):

| Reaction Condition | Rate Constant (L·mol⁻¹·s⁻¹) | Temperature Range |

|---|---|---|

| Allophanate formation | 4–7 × 10⁻⁵ | 100–140°C |

| Allophanate dissociation | 0.39–1.65 × 10⁻⁴ | 132–150°C |

Reaction Mechanisms with Isocyanates

This compound reacts further with isocyanates under catalytic or thermal conditions:

With Aromatic Isocyanates (e.g., MDI)

With Aliphatic Isocyanates (e.g., tIPDI)

-

Generates mixed alkyl-aryl allophanates , identified via distinct NMR signals:

Solvent and Catalytic Effects

-

Solvent polarity : Reactions slow in high-dielectric-constant solvents (e.g., DMF) due to hydrogen bonding with alcohols .

-

Catalysts : Tertiary amines accelerate allophanate formation by deprotonating urethanes, enhancing nucleophilicity .

Stability and Degradation Pathways

This compound’s stability depends on structural and environmental factors:

| Factor | Impact on Stability | Reference |

|---|---|---|

| Temperature | Dissociation ↑ by 3× per 20°C | |

| Aromatic substitution | Lowers stability vs. aliphatic | |

| Hydrolase enzymes | Degrades to NH₃ + CO₂ |

-

Biodegradation : Bacterial allophanate hydrolases (e.g., AtzF, TrzF) cleave this compound into ammonia and carbon dioxide under alkaline conditions .

Kinetic and Thermodynamic Data

Reaction kinetics for this compound synthesis and breakdown ( ):

-

Activation energy : 62.6 kJ/mol for allophanate formation (six-centered TS mechanism).

-

Equilibrium constant : ≈ 0.1–0.3 at 150°C, favoring dissociation.

Practical Implications

科学研究应用

Chemical Applications

Ethyl allophanate serves as an important intermediate in organic synthesis. It is utilized in the production of various compounds, particularly in the synthesis of polyurethanes and other polymers. The compound's ability to react with isocyanates allows it to participate in forming urethane linkages, which are crucial for creating durable materials.

Table 1: Chemical Reactions Involving this compound

Biological Applications

In biological research, this compound has been studied for its role in metabolic pathways, particularly in the degradation of nitrogen-containing compounds. It functions as an intermediate in cyanuric acid metabolism, where it is hydrolyzed by specific enzymes.

Case Study: Cyanuric Acid Metabolism

Research demonstrated that this compound is a key intermediate in the metabolism of cyanuric acid by certain bacteria. Studies showed that bacterial strains capable of metabolizing cyanuric acid produce allophanate hydrolase, which catalyzes the conversion of allophanate into ammonia and carbon dioxide. This process highlights its ecological significance and potential biotechnological applications.

Medical Applications

This compound is under investigation for its potential use in drug development. Its structural properties make it a candidate for pharmaceutical intermediates, particularly in synthesizing drugs targeting nitrogen metabolism.

Research Findings: Drug Development Potential

Studies have indicated that modifications of this compound could lead to novel drug candidates with specific biological activities. Its interaction with metabolic enzymes suggests it may influence therapeutic pathways relevant to conditions like urea cycle disorders.

Industrial Applications

In industrial settings, this compound is employed in the production of resins and polymers. Its stability and reactivity make it suitable for manufacturing high-performance materials used in coatings and adhesives.

Table 2: Industrial Uses of this compound

作用机制

The mechanism of action of ethyl allophanate involves its interaction with various molecular targets. It can act as a carbamoylating agent, modifying proteins and enzymes by transferring its carbamoyl group. This modification can alter the activity of the target molecules, leading to various biological effects .

相似化合物的比较

Comparison with Similar Compounds

The following table compares ethyl allophanate with structurally or functionally related compounds:

Key Differences:

- Reactivity : this compound participates in cross-linking via allophanate linkages in polyurethanes, enhancing tensile strength , whereas its thio-derivatives exhibit antimicrobial activity due to sulfur and nitro substituents .

- Thermal Stability : this compound decomposes into ethyl carbamate and isocyanates , while phenyl-substituted analogs release aromatic isocyanates, impacting polymer degradation pathways.

Research Findings

Degradation Mechanisms

生物活性

Ethyl allophanate, a derivative of allophanate, has garnered attention in various fields of research due to its unique biological activities. This article delves into the biological properties, enzymatic interactions, and potential applications of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its chemical structure, which includes an ethyl group attached to the allophanate moiety. The general formula can be represented as:

This compound exhibits properties that make it suitable for various biochemical applications, particularly in enzymatic reactions.

Enzymatic Activity

Allophanate Hydrolase : this compound is primarily involved in the enzymatic activity of allophanate hydrolase (AH), an enzyme that catalyzes the hydrolysis of allophanate into ammonia and carbon dioxide. This reaction is crucial in nitrogen metabolism, particularly in the degradation pathways of cyanuric acid and urea .

- Kinetic Studies : Research indicates that AH shows significant catalytic efficiency when acting on this compound. Kinetic assays revealed that mutations in key residues (e.g., Tyr299 and Arg307) can drastically reduce enzyme activity, highlighting the importance of these residues in substrate binding and catalysis .

- Reaction Conditions : Optimal conditions for AH activity include a pH range of 7.0 to 8.0, with temperatures around 30°C. Under these conditions, the enzyme can achieve reaction rates exceeding 1000 min, significantly higher than the spontaneous hydrolysis rate .

Biological Implications

Microbial Metabolism : this compound plays a role in microbial metabolism, particularly in bacteria capable of degrading cyanuric acid. Studies have shown that bacteria such as Pseudomonas sp. utilize this compound as an intermediate in their metabolic pathways .

- Case Study : In a study involving Pseudomonas sp., it was demonstrated that this compound is formed during the degradation of cyanuric acid, with subsequent conversion to ammonia being facilitated by AH. This process is vital for nitrogen recycling in microbial ecosystems .

Potential Applications

The biological activities of this compound suggest several potential applications:

- Agricultural Use : Due to its role in nitrogen metabolism, this compound could be explored as a biostimulant to enhance soil fertility through improved nitrogen cycling .

- Bioremediation : Its involvement in microbial degradation pathways positions this compound as a candidate for bioremediation strategies aimed at detoxifying environments contaminated with nitrogenous compounds .

Summary of Research Findings

The following table summarizes key research findings related to the biological activity of this compound:

常见问题

Q. What are the established methods for synthesizing ethyl allophanate, and how do reaction conditions influence yield?

Q. How do competing reaction pathways (e.g., allophanate vs. biuret formation) affect product distribution in isocyanate-based systems?

Allophanate formation is favored under anhydrous conditions with excess isocyanate, while biuret formation occurs in the presence of water. Kinetic studies using second-order rate plots (log(1/u) vs. time) reveal dominance of allophanate pathways at higher temperatures (128°C) and controlled stoichiometry . Computational models (e.g., GSCF3 charge-shift analysis) predict reactivity trends based on electron density at carbonyl groups .

Q. What strategies resolve contradictions in reported equilibrium constants for this compound synthesis?

Discrepancies arise from:

- Concentration effects : Higher reactant concentrations (e.g., 18.0 mol/L vs. 9.1 mol/L) increase K due to reduced entropy loss .

- Measurement techniques : Use in-situ FTIR or Raman spectroscopy to monitor real-time conversion, avoiding assumptions about equilibrium .

- Thermodynamic corrections : Apply the van’t Hoff equation to account for temperature-dependent ΔH and ΔS values .

Q. How can computational chemistry optimize this compound synthesis for green chemistry applications?

- Density Functional Theory (DFT) : Models transition states to identify low-energy pathways (e.g., solvent-free routes using bio-based isocyanates) .

- Life Cycle Assessment (LCA) : Evaluates environmental impacts of phosgene-free methods (e.g., trichloromethyl carbonate substitution) vs. traditional routes .

Q. What advanced analytical methods distinguish allophanate structural isomers in polymer matrices?

- Tandem MS (ESI-MS/MS) : Fragmentation patterns differentiate allophanate end-groups from isocyanate adducts in polyurethane systems .

- Solid-State NMR : Probes hydrogen-bonding networks in crosslinked polymers containing this compound .

Methodological Considerations

- Reproducibility : Document reaction parameters (e.g., solvent purity, catalyst loading) as per Beilstein Journal guidelines .

- Data Presentation : Use SI units, significant figures, and error margins in tables/figures to align with academic standards .

- Ethical Reporting : Disclose conflicts of interest (e.g., proprietary catalysts) and cite primary literature to avoid redundancy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。